2-(2,2-Diphenyl-4-pentenyl)quinuclidine

Description

Properties

CAS No. |

68676-98-2 |

|---|---|

Molecular Formula |

C24H29N |

Molecular Weight |

331.5 g/mol |

IUPAC Name |

2-(2,2-diphenylpent-4-enyl)-1-azabicyclo[2.2.2]octane |

InChI |

InChI=1S/C24H29N/c1-2-15-24(21-9-5-3-6-10-21,22-11-7-4-8-12-22)19-23-18-20-13-16-25(23)17-14-20/h2-12,20,23H,1,13-19H2 |

InChI Key |

FSHIOOFVIRXGND-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(CC1CC2CCN1CC2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Phenyl-Substituted Quinuclidine Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Quinuclidine Chemistry

In the vast and intricate world of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures, offering a versatile platform for the design of novel therapeutic agents. The quinuclidine ring system, a bicyclic amine, is one such scaffold.[1][2] Its rigid conformation and basic nitrogen atom provide a unique three-dimensional framework that has been successfully exploited to create a diverse array of biologically active molecules.[3] This guide delves into a specific and highly promising class of these compounds: phenyl-substituted quinuclidine derivatives.

Initial exploration for the specific molecule, 2-(2,2-Diphenyl-4-pentenyl)quinuclidine, did not yield specific data, suggesting it may be a novel or less-studied compound. However, the foundational components of this theoretical molecule—the quinuclidine core and the diphenyl moiety—are well-documented in the scientific literature as being key to various pharmacological activities. This guide, therefore, broadens the scope to provide a comprehensive overview of phenyl-substituted quinuclidine derivatives, focusing on their synthesis, chemical properties, and, most notably, their significant potential as modulators of muscarinic acetylcholine receptors. The principles and methodologies discussed herein are directly applicable to the rational design and investigation of novel derivatives within this chemical class.

The Quinuclidine Scaffold: A Foundation for Drug Design

The quinuclidine moiety, chemically known as 1-azabicyclo[2.2.2]octane, is a cornerstone in the development of various therapeutics.[1] Its rigid structure reduces conformational flexibility, which can lead to higher receptor affinity and selectivity. The tertiary amine group is typically protonated at physiological pH, allowing for ionic interactions with biological targets.

The therapeutic importance of the quinuclidine ring is exemplified by its presence in a range of approved drugs, including those targeting the central nervous system and acting as anti-cancer and anti-inflammatory agents.[1]

Synthesis of Phenyl-Substituted Quinuclidine Derivatives: A Methodological Overview

The synthesis of phenyl-substituted quinuclidine derivatives can be achieved through several established synthetic routes. The choice of a specific pathway often depends on the desired substitution pattern on both the quinuclidine core and the phenyl rings.

General Synthetic Strategy

A common approach involves the construction of the quinuclidine ring system first, followed by the introduction of the phenyl-containing substituent. Alternatively, the phenyl-substituted side chain can be prepared and subsequently attached to a pre-formed quinuclidine precursor.

A generalized synthetic workflow can be visualized as follows:

Figure 1: Generalized synthetic strategies for phenyl-substituted quinuclidine derivatives.

Illustrative Experimental Protocol: Synthesis via Alkylation

The following protocol outlines a representative synthesis of a 2-substituted quinuclidine derivative, adapted from methodologies described in the literature for similar compounds.[4]

Step 1: Generation of the Quinuclidine Enolate

-

To a solution of 3-quinuclidinone in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon), add a strong base such as lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C).

-

Stir the reaction mixture for 1-2 hours to ensure complete formation of the lithium enolate.

Step 2: Alkylation with a Phenyl-Containing Electrophile

-

Slowly add a solution of the desired phenyl-substituted alkyl halide (e.g., 1-bromo-2,2-diphenyl-4-pentene) in the same anhydrous solvent to the enolate solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Purification

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the desired 2-(2,2-diphenyl-4-pentenyl)-3-quinuclidinone.

Step 4: Reduction of the Ketone (if required)

-

The resulting ketone can be reduced to the corresponding alcohol or deoxygenated using standard reduction methods (e.g., Wolff-Kishner or Clemmensen reduction) to yield the final product.

Physicochemical Properties and Structural Characterization

The physicochemical properties of phenyl-substituted quinuclidine derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. Key parameters are summarized in the table below.

| Property | Typical Range / Characteristics | Importance in Drug Development |

| Molecular Weight | 300 - 500 g/mol | Influences absorption, distribution, and metabolism. |

| LogP | 2.0 - 5.0 | A measure of lipophilicity, affecting membrane permeability and solubility. |

| pKa | 8.0 - 10.0 | Determines the ionization state at physiological pH, impacting receptor binding and solubility. |

| Solubility | Varies; often formulated as salts to improve aqueous solubility. | Crucial for formulation and bioavailability. |

Structural elucidation of these compounds relies on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.

Pharmacological Profile: Focus on Muscarinic Receptor Modulation

A significant body of research has highlighted the role of phenyl-substituted quinuclidine derivatives as potent and selective modulators of muscarinic acetylcholine receptors (mAChRs).[5][6][7] These G-protein coupled receptors are involved in a wide range of physiological functions, making them attractive targets for therapeutic intervention.

Mechanism of Action: Muscarinic Receptor Antagonism

Many phenyl-substituted quinuclidine derivatives act as competitive antagonists at muscarinic receptors, particularly the M3 subtype.[5][7] This antagonism blocks the effects of acetylcholine, leading to smooth muscle relaxation and a reduction in glandular secretions.

The interaction with the muscarinic receptor can be depicted as follows:

Figure 2: Mechanism of action of phenyl-substituted quinuclidine derivatives as muscarinic M3 receptor antagonists.

Therapeutic Applications

The M3 receptor antagonistic activity of these compounds makes them promising candidates for the treatment of various conditions, including:

-

Overactive Bladder (OAB): By relaxing the detrusor muscle of the bladder, these compounds can alleviate the symptoms of urgency and frequency associated with OAB.[7]

-

Chronic Obstructive Pulmonary Disease (COPD): Antagonism of M3 receptors in the airways leads to bronchodilation, improving airflow in patients with COPD and asthma.[5]

-

Irritable Bowel Syndrome (IBS): These derivatives can help to reduce the smooth muscle spasms and hypermotility characteristic of certain forms of IBS.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of phenyl-substituted quinuclidine derivatives is crucial for the design of more potent and selective analogs. Key SAR insights include:

-

The Quinuclidine Nitrogen: The basicity and steric accessibility of the nitrogen atom are critical for binding to the anionic site of the muscarinic receptor.

-

Substitution at the 3-Position: The stereochemistry at the 3-position of the quinuclidine ring can significantly impact receptor affinity and selectivity. The (R)-configuration is often preferred for M3 antagonism.[5][8]

-

The Phenyl Groups: The nature and position of substituents on the phenyl rings can modulate potency, selectivity, and pharmacokinetic properties. Lipophilic substituents can enhance binding affinity.

Future Directions and Conclusion

The field of phenyl-substituted quinuclidine derivatives continues to be a fertile ground for drug discovery. Future research will likely focus on:

-

Improving Subtype Selectivity: Designing ligands with higher selectivity for specific muscarinic receptor subtypes to minimize off-target side effects.

-

Modulating Pharmacokinetic Profiles: Optimizing metabolic stability and duration of action to improve dosing regimens.

-

Exploring Novel Therapeutic Areas: Investigating the potential of these compounds in other disease areas where muscarinic receptor modulation may be beneficial.

References

-

Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3):127. [Link]

- Vidal, J., et al. (2017). Quinuclidine derivatives and medicinal compositions containing the same. U.S.

-

National Center for Biotechnology Information (2024). Quinuclidine. PubChem Compound Summary for CID 7527. [Link]

-

Wikipedia contributors. (2023). Quinuclidone. Wikipedia, The Free Encyclopedia. [Link]

- Vidal, J., et al. (2012). Quinuclidine derivatives and medicinal compositions containing the same. U.S.

- Tanaka, H., et al. (2013). Process for production of quinuclidine compounds. U.S.

-

Sauerberg, P., et al. (1995). Synthesis and muscarinic activity of quinuclidinyl- and (1-azanorbornyl)pyrazine derivatives. Journal of Medicinal Chemistry, 38(4), 676-682. [Link]

-

Wikipedia contributors. (2024). Blarcamesine. Wikipedia, The Free Encyclopedia. [Link]

-

Brittain, R. T., et al. (1970). Studies on the blocking action of 2-(4-phenyl piperidino) cyclohexanol (AH5183). British Journal of Pharmacology, 40(1), 47-62. [Link]

- Naito, Y., et al. (2000). Quinuclidine derivatives and medicinal composition thereof. U.S.

-

Rekka, E. A., & Kourounakis, P. N. (2002). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 9(10), 1037-1056. [Link]

-

Lumma, W. C., et al. (1988). Synthesis and cardiac electrophysiological activity of 2- and 3-[(substituted phenyl)alkyl]quinuclidines. Structure-activity relationships. Journal of Medicinal Chemistry, 31(1), 7-14. [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. Quinuclidine | C7H13N | CID 7527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quinuclidone - Wikipedia [en.wikipedia.org]

- 4. Synthesis and cardiac electrophysiological activity of 2- and 3-[(substituted phenyl)alkyl]quinuclidines. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US8129405B2 - Quinuclidine derivatives and medicinal compositions containing the same - Google Patents [patents.google.com]

- 6. Synthesis and muscarinic activity of quinuclidinyl- and (1-azanorbornyl)pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US6017927A - Quinuclidine derivatives and medicinal composition thereof - Google Patents [patents.google.com]

- 8. US9687478B2 - Quinuclidine derivatives and medicinal compositions containing the same - Google Patents [patents.google.com]

An In-depth Technical Guide to the Characterization of Thermodynamic Stability for Novel Quinuclidine Derivatives

A Case Study of 2-(2,2-Diphenyl-4-pentenyl)quinuclidine

Executive Summary

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its shelf-life, formulation strategy, safety, and efficacy.[1][2] Novel chemical entities, particularly those with complex stereochemistry and multiple functional groups, require a rigorous and multi-faceted stability assessment. This guide provides a comprehensive framework for evaluating the thermodynamic stability of novel quinuclidine derivatives, using the hypothetical molecule this compound as a practical case study. We will detail the underlying principles and provide field-proven protocols for essential analytical techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), complemented by computational prediction methods. The objective is to equip researchers, scientists, and drug development professionals with a self-validating system for stability characterization, ensuring scientific integrity from bench to clinic.

Introduction: The Imperative of Stability

The Quinuclidine Scaffold: A Privileged Structure

The quinuclidine moiety, a bicyclic amine formally known as 1-azabicyclo[2.2.2]octane, is a well-established "privileged scaffold" in medicinal chemistry.[3] Its rigid, symmetrical structure imparts a high degree of chemical stability and serves as the core of numerous natural and synthetic bioactive compounds, including antimalarials and anticholinergics.[4] This inherent stability makes it an attractive starting point for drug design. However, the addition of complex, functionalized side chains can introduce new potential liabilities that must be thoroughly investigated.

The Subject Molecule: this compound

Our case study focuses on this compound. This molecule combines the stable quinuclidine core with a substituent featuring several key structural motifs:

-

A gem-diphenyl group , which adds significant steric bulk and hydrophobicity.

-

A terminal alkene (4-pentenyl group), which represents a potential site for oxidative degradation.

-

A chiral center at the point of attachment to the quinuclidine ring, introducing the possibility of stereoisomers with differing stability profiles.

Understanding the interplay of these features is crucial for predicting the molecule's overall thermodynamic stability.

The Critical Role of Thermodynamic Stability in Drug Development

Thermodynamic stability governs the energy landscape of a molecule. A thermodynamically stable compound exists in a low-energy state, making it less likely to spontaneously convert into a different, potentially inactive or toxic, form.[5] In the pharmaceutical context, this translates to:

-

Safety and Efficacy: Ensuring the API does not degrade into harmful impurities over time.[1]

-

Shelf-Life and Storage: Defining optimal storage conditions to maintain product integrity.[2]

-

Formulation Development: Selecting compatible excipients that do not promote degradation.[1]

-

Polymorph Control: Identifying the most stable crystalline form to ensure consistent solubility and bioavailability.[][7]

Foundational Analysis: Synthesis and Characterization

A prerequisite to any stability study is the unambiguous synthesis and characterization of the molecule. While numerous methods exist for functionalizing the quinuclidine core, a plausible approach for our subject molecule could involve a Michael addition reaction, a common strategy for forming carbon-carbon bonds with quinuclidinone precursors.[8]

Following synthesis, the compound must be purified to ≥99% purity, typically via column chromatography or recrystallization. Its identity and structural integrity must be confirmed through a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of all atoms.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

Elemental Analysis: To confirm the empirical formula.

Only after this foundational work can a meaningful stability assessment begin.

Experimental Assessment of Thermal Stability

Thermal analysis techniques are indispensable tools in the pharmaceutical industry for directly measuring the physical and chemical changes in a substance as a function of temperature.[9][10] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods for this purpose.

Differential Scanning Calorimetry (DSC)

Causality Behind Experimental Choice: DSC is the gold standard for identifying solid-state transitions such as melting, crystallization, and glass transitions.[11] It directly measures the heat flow associated with these events, providing quantitative data on the energy required to disrupt the crystal lattice (enthalpy of fusion) and the precise temperature at which this occurs (melting point). A sharp, high-temperature melting point with a large enthalpy of fusion is generally indicative of a stable crystalline solid.

Detailed Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a Tzero aluminum pan. The small sample size ensures thermal homogeneity.

-

Sealing: Hermetically seal the pan to prevent mass loss due to sublimation prior to melting. An empty, hermetically sealed pan is prepared as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min. The inert atmosphere is critical to prevent oxidative degradation of the pentenyl moiety during heating.

-

Thermal Program: Equilibrate the cell at 25°C. Ramp the temperature at a controlled rate of 10°C/min up to a temperature sufficiently above the observed melting point (e.g., 300°C). A linear heating rate ensures uniform heat transfer and allows for kinetic analysis if needed.

-

Data Analysis: Plot the differential heat flow against temperature.

-

Melting Point (Tₘ): Determined as the onset temperature of the endothermic melting peak.

-

Enthalpy of Fusion (ΔHբᵤₛ): Calculated by integrating the area under the melting peak.

-

Caption: Workflow for DSC analysis of thermodynamic stability.

Thermogravimetric Analysis (TGA)

Causality Behind Experimental Choice: TGA measures changes in the mass of a sample as a function of temperature. It is essential for determining the temperature at which a molecule begins to decompose.[1] For drug development, the onset of decomposition defines the upper limit of thermal stability, which is a critical parameter for processes like milling, drying, and melt-extrusion. TGA can also quantify the presence of residual solvents or hydrates, which can significantly impact stability.[]

Detailed Experimental Protocol: TGA Analysis

-

Sample Preparation: Accurately weigh a slightly larger sample, 5-10 mg, of the API into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the pan onto the TGA's microbalance. Purge the furnace with high-purity nitrogen at 50-100 mL/min to ensure an inert environment.

-

Thermal Program: Equilibrate the furnace at 25°C. Ramp the temperature at a controlled rate of 10°C/min to a high temperature (e.g., 600°C) to ensure complete decomposition is observed.

-

Data Analysis: Plot the percentage of initial mass versus temperature.

-

Decomposition Onset (Tₒₙₛₑₜ): The temperature at which significant mass loss begins. This is often calculated using the tangent method at the inflection point of the primary mass loss step.

-

Mass Loss Steps: Quantify the percentage of mass lost at each distinct step, which can correspond to the loss of specific functional groups or the entire molecule.

-

Caption: Workflow for TGA analysis of thermal decomposition.

Computational Prediction of Thermodynamic Stability

In modern drug development, experimental work is often preceded and guided by computational chemistry. In silico methods can provide valuable insights into molecular properties, helping to prioritize candidates and understand experimental results at an atomic level.

Causality Behind Experimental Choice: Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to predict the electronic structure and energetic properties of molecules.[12] By calculating the enthalpy of formation (ΔHբ) and Gibbs free energy of formation (ΔGբ), we can obtain a theoretical measure of a molecule's intrinsic stability. This allows for the comparison of different isomers or potential degradation products without the need for immediate synthesis.

Methodology: DFT Calculations

-

Structure Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation.

-

Functional and Basis Set Selection: A widely used and well-validated combination, such as the B3LYP functional with a 6-311+G(d,p) basis set, is chosen. This provides a good balance between computational cost and accuracy for organic molecules.[12]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Thermochemical Analysis: The output of the frequency calculation is used to determine key thermodynamic parameters, including the standard enthalpy and Gibbs free energy of formation.

Data Synthesis and Interpretation

A robust stability assessment relies on the consolidation of data from multiple sources. The experimental and computational results should be viewed as complementary pieces of a larger puzzle.

Hypothetical Data Summary

The following table summarizes the kind of quantitative data that would be generated from the described protocols for our subject molecule.

| Parameter | Method | Hypothetical Result | Interpretation |

| Melting Point (Tₘ) | DSC | 185.4 °C | Indicates a high degree of crystalline order and thermal stability. |

| Enthalpy of Fusion (ΔHբᵤₛ) | DSC | 110.2 J/g | A significant amount of energy is required to break the crystal lattice, suggesting strong intermolecular forces. |

| Decomposition Onset (Tₒₙₛₑₜ) | TGA | 245.1 °C | The molecule is thermally stable up to this temperature, providing a safe upper limit for processing. |

| Enthalpy of Formation (ΔHբ) | DFT | -150.3 kJ/mol | Provides a theoretical baseline for comparing the stability of isomers or related structures. |

Overall Stability Profile

Based on the hypothetical data, this compound would be considered a highly stable crystalline solid. The high melting point and decomposition onset suggest it can withstand typical pharmaceutical processing conditions. However, the presence of the alkene functionality necessitates further investigation into its long-term oxidative and photolytic stability through forced degradation studies, which would be the logical next step in a full development program.

Caption: Logical relationship between methods and the final stability profile.

Conclusion

The thermodynamic stability of a new chemical entity like this compound cannot be assumed; it must be rigorously determined through a systematic and evidence-based approach. This guide outlines a robust strategy, beginning with foundational synthesis and characterization, moving to core experimental techniques like DSC and TGA, and incorporating modern computational methods for predictive insights. By understanding the "why" behind each protocol and integrating the data from these orthogonal techniques, drug development professionals can build a comprehensive stability profile, de-risk their programs, and make informed decisions on the path to creating safe and effective medicines.

References

-

Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. (n.d.). PMC. Retrieved February 28, 2026, from [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM. Retrieved February 28, 2026, from [Link]

-

Thermal Analysis of Pharmaceuticals. (n.d.). Henven. Retrieved February 28, 2026, from [Link]

-

Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. (n.d.). PMC. Retrieved February 28, 2026, from [Link]

-

Computational study to discover potent phytochemical inhibitors against drug target, squalene synthase from Leishmania donovani. (2021, May 31). PMC. Retrieved February 28, 2026, from [Link]

-

Thermodynamic Studies for Drug Design and Screening. (n.d.). PMC. Retrieved February 28, 2026, from [Link]

-

Synthesis and Biological Evaluation of Quinuclidine Derivatives Incorporating Phenothiazine Moieties as Squalene Synthase Inhibitors. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

-

SYNTHESIS AND HPLC SEPARATION OF NEW QUINUCLIDINE DERIVATIVES. (n.d.). Revue Roumaine de Chimie. Retrieved February 28, 2026, from [Link]

-

Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024, March 15). AVESİS. Retrieved February 28, 2026, from [Link]

-

Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved February 28, 2026, from [Link]

-

Quinuclidine Derivatives as Potential Antiparasitics. (2025, August 5). ResearchGate. Retrieved February 28, 2026, from [Link]

-

Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. (2025, October 11). ResearchGate. Retrieved February 28, 2026, from [Link]

-

Quinuclidine Derivatives as Potential Antiparasitics. (n.d.). PMC. Retrieved February 28, 2026, from [Link]

-

[Spoiler] AAMC FL3 C/P #9. (2018, August 12). Reddit. Retrieved February 28, 2026, from [Link]

-

Quinuclidine | C7H13N. (n.d.). PubChem. Retrieved February 28, 2026, from [Link]

- Method for synthesizing benzhydrylquinuclidinone by Michael addition. (n.d.). Google Patents.

-

Thermodynamic stability and transformation of pharmaceutical polymorphs. (n.d.). Pure and Applied Chemistry. Retrieved February 28, 2026, from [Link]

-

Progress on the Synthesis of the Aromathecin Family of Compounds: An Overview. (2024, May 18). MDPI. Retrieved February 28, 2026, from [Link]

-

Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. (n.d.). PMC. Retrieved February 28, 2026, from [Link]

-

Investigation of Thermal Stability and Kinetic Studies of Transition Metal Complexes. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

Sources

- 1. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 2. cn-henven.com [cn-henven.com]

- 3. Quinuclidine | C7H13N | CID 7527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 7. publications.iupac.org [publications.iupac.org]

- 8. CN108822101B - Method for synthesizing benzhydrylquinuclidinone by Michael addition - Google Patents [patents.google.com]

- 9. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rigaku.com [rigaku.com]

- 11. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

Introduction: The Quinuclidine Scaffold - A Privileged Structure in Pharmacology

An In-depth Technical Guide to the Pharmacological Mechanism of Action of Quinuclidine Derivatives

The quinuclidine ring, a bicyclic amine with the systematic name 1-azabicyclo[2.2.2]octane, is a highly stable and structurally rigid scaffold.[1] This rigidity, combined with its basic nitrogen atom, makes it an exceptional building block in medicinal chemistry for interacting with specific biological targets.[1] Its presence in natural alkaloids known for potent biological activity, such as quinine, has long established its importance.[1] Synthetic modifications of the quinuclidine core have led to a diverse array of pharmacologically active agents, demonstrating its status as a "privileged scaffold." These derivatives have been developed to interact with a wide range of targets, including cholinergic receptors, enzymes, and ion channels, leading to treatments for various conditions.[1][2][3] This guide provides a detailed exploration of the pharmacological mechanisms of action for key classes of quinuclidine derivatives, focusing on their interactions with muscarinic and nicotinic acetylcholine receptors, and other emerging targets.

Caption: Core structure and key properties of the quinuclidine scaffold.

Part 1: Modulation of Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[4] There are five subtypes (M1-M5), which are critical targets for various diseases. M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[4] Quinuclidine derivatives have been successfully developed as both antagonists and agonists for these receptors.

Quinuclidine-Based Antagonists: The Case of Solifenacin

Solifenacin is a competitive antagonist of muscarinic receptors used to treat overactive bladder.[5] Its efficacy stems from its selectivity for the M3 receptor subtype, which is primarily responsible for the contraction of the bladder's detrusor smooth muscle.[5][6][7] By blocking the binding of acetylcholine to M3 receptors in the bladder, solifenacin reduces involuntary muscle contractions, thereby increasing bladder capacity and alleviating symptoms of urgency and incontinence.[6][7][8] While it has the highest affinity for the M3 receptor, it also acts as an antagonist at the other four subtypes, which can lead to common anticholinergic side effects like dry mouth and constipation.[5][6]

Caption: Mechanism of M1/M3 receptor agonism by cevimeline.

Part 2: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels that are crucial for fast synaptic transmission in the brain and at the neuromuscular junction. The quinuclidine scaffold has been instrumental in developing modulators for various nAChR subtypes, most notably the α4β2 subtype.

Quinuclidine-Based Partial Agonists: The Case of Varenicline

Varenicline is a first-line medication for smoking cessation. [9]Its efficacy is attributed to its unique activity as a high-affinity partial agonist at the α4β2 subtype of the neuronal nicotinic acetylcholine receptor. [10]This dual mechanism is key to its success:

-

Agonist Action: Varenicline stimulates the α4β2 receptors, but to a significantly lower degree than nicotine. This stimulation leads to a moderate and sustained release of dopamine in the mesolimbic system, which is believed to be the neuronal mechanism underlying reward. [11]This action alleviates the craving and withdrawal symptoms that occur during a quit attempt. [9][10]2. Antagonist Action: By binding with high affinity to the α4β2 receptors, varenicline competitively blocks nicotine from binding. This prevents the large dopamine surge that nicotine would normally produce, thus blunting the reinforcing and rewarding effects of smoking if the person relapses. [9][10]

Caption: Varenicline's partial agonist mechanism at the α4β2 nAChR.

This protocol outlines a method to determine the binding affinity (Ki) of a quinuclidine derivative for a specific nAChR subtype, such as α4β2. [12]

-

Membrane Preparation:

-

Use a stable cell line (e.g., HEK293) expressing the human α4β2 nAChR subtype. [12] * Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM TRIS-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times by resuspension and centrifugation.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a high-affinity radioligand (e.g., [³H]epibatidine).

-

Add increasing concentrations of the unlabeled test compound (e.g., varenicline) across a wide range (e.g., 1 pM to 100 µM).

-

For determining non-specific binding, use a high concentration of a known competitor (e.g., 300 µM nicotine).

-

Incubate the plate at room temperature for 2-4 hours to allow binding to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters several times with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Part 3: Other Pharmacological Targets and Future Directions

The versatility of the quinuclidine scaffold extends beyond cholinergic receptors. Research has identified derivatives with significant activity at other targets, highlighting promising avenues for future drug development.

-

Squalene Synthase Inhibitors: Certain quinuclidine derivatives have been synthesized as potent inhibitors of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. [13][14]These compounds show potential as hypocholesterolemic agents. [14]* Antiparasitic Agents: The inhibition of sterol biosynthesis is also a target in parasitic organisms. Quinuclidine derivatives designed to inhibit squalene synthase have shown activity against parasites like Leishmania major, with some compounds demonstrating selectivity for the parasite's enzyme over the human homologue. [3][15]* Cardiac Ion Channel Modulators: Studies have explored 2- and 3-substituted quinuclidines for their effects on cardiac electrophysiology. [2]Some derivatives have been shown to selectively increase the action potential duration, a characteristic of Vaughan Williams Class III antiarrhythmic activity. [2]* α7 nAChR Modulators: The α7 nAChR is a target for treating cognitive deficits and inflammation. The quinuclidine scaffold has been used to develop both agonists and positive allosteric modulators (PAMs) selective for this receptor subtype. [16][17] The continued exploration of structure-activity relationships (SAR) for the quinuclidine scaffold will undoubtedly lead to the discovery of novel ligands with improved potency and selectivity for a wide range of therapeutic targets. [18][19]

References

- Solifenacin - Wikipedia.

- Solifenacin Pharmacology.

- Solifenacin: Adverse Effects, Contraindic

- Cevimeline - Wikipedia.

- What is the mechanism of Solifenacin Succinate?

- Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegener

- What is the mechanism of Cevimeline Hydrochloride?

- Synthesis and cardiac electrophysiological activity of 2- and 3-[(substituted phenyl)alkyl]quinuclidines.

- Cevimeline | C10H17NOS | CID 25137844 - PubChem - NIH.

- Varenicline (Champix): Mechanism of Action, Interactions, and Clinical Relevance - Psych Scene Hub.

- What is Cevimeline Hydrochloride used for?

- Alkyne-quinuclidine derivatives as potent and selective muscarinic antagonists for the tre

- Varenicline - St

- Varenicline - Wikipedia.

- Chantix (varenicline)

- Varenicline (Chantix): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.

- solifenacin | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY.

- Quinuclidine ether derivatives as novel ligands of the α7 nicotinic receptor.

- Synthesis and Biological Evaluation of Quinuclidine Derivatives Incorporating Phenothiazine Moieties as Squalene Synthase Inhibitors - ResearchG

- Syntheses and biological evaluation of novel quinuclidine derivatives as squalene synthase inhibitors - PubMed.

- Design and pharmacology of quinuclidine derivatives as M2-selective muscarinic receptor ligands - PubMed.

- (PDF)

- Discovery and Structure-Activity Relationship of Quinuclidine Benzamides as Agonists of alpha7 Nicotinic Acetylcholine Receptors - PubMed.

- Novel quinuclidinyl heteroarylcarbamate derivatives as muscarinic receptor antagonists - PubMed.

- Design of α7 nicotinic acetylcholine receptor ligands in quinuclidine, tropane and quinazoline series. Chemistry, molecular modeling, radiochemistry, in vitro and in rats evaluations of a [(18)

- Synthesis and pharmacological evaluation of some quinoline derivatives as potential cognition enhancers - PubMed.

- Side Groups Convert the α7 Nicotinic Receptor Agonist Ether Quinuclidine into a Type I Positive Allosteric Modul

- Novel muscarinic acetylcholine receptor hybrid ligands embedding quinuclidine and 1,4-dioxane fragments - UTMB Health Research Expert Profiles.

- Relationships Between the Chemical Structure and Pharmacological Activity in a Series of Synthetic Quinuclidine Deriv

- Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - MDPI.

- Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - MDPI.

- Synthesis and Antimuscarinic Properties of Quinuclidin-3-yl 1,2,3,4-Tetrahydroisoquinoline-2-carboxylate Derivatives as Novel Muscarinic Receptor Antagonists 1 - ResearchG

- Quinuclidine derivatives as potential antiparasitics - PubMed.

- Collection - Discovery and Structure−Activity Relationship of Quinuclidine Benzamides as Agonists of α7 Nicotinic Acetylcholine Receptors - Journal of Medicinal Chemistry - ACS Figshare.

- Quinuclidine Derivatives as Potential Antiparasitics | Antimicrobial Agents and Chemotherapy - ASM Journals.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and cardiac electrophysiological activity of 2- and 3-[(substituted phenyl)alkyl]quinuclidines. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinuclidine derivatives as potential antiparasitics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Solifenacin - Wikipedia [en.wikipedia.org]

- 6. reallifepharmacology.com [reallifepharmacology.com]

- 7. What is the mechanism of Solifenacin Succinate? [synapse.patsnap.com]

- 8. urology-textbook.com [urology-textbook.com]

- 9. psychscenehub.com [psychscenehub.com]

- 10. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Varenicline - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Syntheses and biological evaluation of novel quinuclidine derivatives as squalene synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Side Groups Convert the α7 Nicotinic Receptor Agonist Ether Quinuclidine into a Type I Positive Allosteric Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design and pharmacology of quinuclidine derivatives as M2-selective muscarinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Relationships between the chemical structure and pharmacological activity in a series of synthetic quinuclidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2,2-Diphenyl-4-pentenyl)quinuclidine: Physicochemical Properties and Synthetic Considerations

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular and physical characteristics of 2-(2,2-Diphenyl-4-pentenyl)quinuclidine, a complex heterocyclic amine. Due to the novelty of this specific molecule, this document synthesizes theoretical calculations, and extrapolated data from its constituent chemical moieties—the quinuclidine core and the diphenyl-pentenyl substituent—to provide a robust predictive profile.

Executive Summary

This compound is a tertiary amine featuring a bicyclic quinuclidine nucleus substituted at the 2-position with a bulky, lipophilic 2,2-diphenyl-4-pentenyl group. The quinuclidine moiety is a key structural motif in a variety of biologically active compounds and natural products, imparting unique stereochemical and basicity properties.[1] The addition of the diphenyl-pentenyl side chain is expected to significantly influence the molecule's physicochemical properties, leading to increased lipophilicity and potential for specific steric and electronic interactions within biological systems. This guide will delve into the predicted molecular weight, physical state, solubility, and potential synthetic pathways of this compound, providing a foundational understanding for researchers in medicinal chemistry and drug discovery.

Molecular Structure and Weight

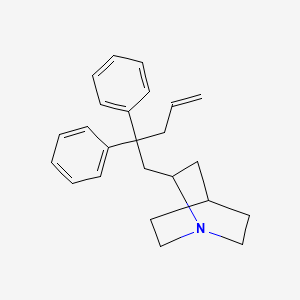

The fundamental architecture of this compound is depicted below. The structure consists of a rigid [2.2.2] bicyclic amine (quinuclidine) linked to a five-carbon chain containing a terminal double bond and two phenyl groups at the second position.

Caption: Molecular structure of this compound.

Based on this structure, the molecular formula is determined to be C₂₆H₃₁N .

The molecular weight is calculated as follows:

-

Carbon (C): 26 atoms × 12.011 g/mol = 312.286 g/mol

-

Hydrogen (H): 31 atoms × 1.008 g/mol = 31.248 g/mol

-

Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

Total Molecular Weight = 357.541 g/mol

Predicted Physicochemical Characteristics

Direct experimental data for this compound is not available in the public domain. However, we can predict its physical and chemical properties with a high degree of confidence by examining its constituent parts.

| Property | Predicted Value | Rationale and Comparative Analysis |

| Physical State | White to off-white crystalline solid or viscous oil | The parent quinuclidine is a white crystalline solid.[2][3] The large, non-planar diphenyl-pentenyl substituent may disrupt crystal packing, potentially leading to a lower melting point or an amorphous/oily state. |

| Melting Point | > 150 °C | Quinuclidine has a melting point of 157-160 °C.[2] The significant increase in molecular weight and van der Waals forces from the diphenyl-pentenyl group would suggest a higher melting point. For comparison, related complex piperidine derivatives often exhibit melting points in this range.[4] |

| Boiling Point | > 400 °C (with decomposition) | The boiling point of quinuclidine is approximately 198 °C.[2] The much larger molecular weight of the target compound will substantially increase its boiling point. High molecular weight amines often decompose at their boiling point under atmospheric pressure. |

| Solubility | Soluble in organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate); Insoluble in water. | The quinuclidine core imparts some water solubility to the parent molecule.[2] However, the large, nonpolar 2,2-diphenyl-4-pentenyl substituent will dominate the molecule's solubility profile, rendering it highly lipophilic and practically insoluble in aqueous media. |

| Basicity (pKa) | ~9-10 | The pKa of the conjugate acid of quinuclidine is approximately 11. The bulky substituent at the 2-position may introduce steric hindrance around the nitrogen atom, potentially slightly decreasing its basicity compared to the parent quinuclidine. |

| CAS Number | Not available | The specific compound is not registered. The CAS number for the parent quinuclidine is 100-76-5.[5][6] |

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through the alkylation of a suitable quinuclidine precursor. A plausible synthetic route would involve the reaction of a lithiated quinuclidine derivative with a 2,2-diphenyl-4-pentenyl halide.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol Considerations:

-

Preparation of the Alkylating Agent (2,2-Diphenyl-4-pentenyl bromide): This can be achieved in a two-step process starting from 2,2-diphenylacetic acid.[7] The first step involves allylation of the α-carbon, followed by reduction of the carboxylic acid to an alcohol and subsequent conversion to the bromide using a standard brominating agent like PBr₃.

-

Functionalization of Quinuclidine: The generation of a nucleophilic quinuclidine species is critical. Starting from a commercially available precursor like 3-quinuclidinone, one could envision a multi-step synthesis to introduce a handle at the 2-position that allows for lithiation. Alternatively, direct C-H activation at the 2-position of quinuclidine, while challenging, could be explored with advanced organometallic catalysis. A more established method involves the alkylation of 2-methylene-3-quinuclidinone.[8]

-

Coupling Reaction: The final step involves the nucleophilic substitution reaction between the functionalized quinuclidine and the prepared alkylating agent. This reaction would likely be carried out in an anhydrous aprotic solvent (e.g., THF, diethyl ether) at low temperatures to control reactivity.

Potential Applications and Research Directions

The unique structural combination of a rigid, basic quinuclidine core and a bulky, lipophilic sidechain suggests several potential areas of investigation for this compound:

-

Muscarinic Receptor Ligands: Quinuclidine derivatives are well-known for their interaction with muscarinic acetylcholine receptors.[9] The diphenyl-pentenyl group could confer selectivity for specific receptor subtypes.

-

Ion Channel Modulators: The size and lipophilicity of the molecule make it a candidate for modulating the function of various ion channels in the central and peripheral nervous systems.

-

Catalysis: Chiral derivatives of quinuclidine are employed as catalysts in asymmetric synthesis. The steric bulk of the substituent could be exploited to create novel chiral environments.

Conclusion

While this compound is not a commercially available or extensively studied compound, its molecular structure suggests a range of interesting physicochemical properties and potential biological activities. This guide provides a foundational, albeit predictive, understanding of its molecular weight, physical characteristics, and a plausible synthetic strategy. It is our hope that this detailed analysis will serve as a valuable resource for researchers embarking on the synthesis and investigation of this and related novel quinuclidine derivatives.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7527, Quinuclidine. [Link]

-

Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127. [Link]

-

Wikipedia. Quinuclidone. [Link]

- Google Patents. Process for production of quinuclidine compounds.

-

King, A. O., et al. (1991). Synthesis and cardiac electrophysiological activity of 2- and 3-[(substituted phenyl)alkyl]quinuclidines. Structure-activity relationships. Journal of Medicinal Chemistry, 34(10), 3138-3144. [Link]

-

Saunders, J., et al. (1990). Synthesis and muscarinic activity of quinuclidinyl- and (1-azanorbornyl)pyrazine derivatives. Journal of Medicinal Chemistry, 33(4), 1128-1138. [Link]

-

Cheméo. Chemical Properties of Quinuclidine (CAS 100-76-5). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 137356, Penehyclidine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18289, 2,2-Diphenylglycine. [Link]

-

ResearchGate. The structure and pharmacological properties of the 4-acetoxy-1-(2-ethoxyethyl)-4-phenylpiperidine inclusion complex with β-cyclodextrin. [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. QUINUCLIDINE CAS#: 100-76-5 [m.chemicalbook.com]

- 3. Quinuclidine, 97+% 250 mg | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Quinuclidine | C7H13N | CID 7527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 2,2-Diphenylglycine | C14H13NO2 | CID 18289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and cardiac electrophysiological activity of 2- and 3-[(substituted phenyl)alkyl]quinuclidines. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and muscarinic activity of quinuclidinyl- and (1-azanorbornyl)pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Bioavailability and Metabolic Pathways of Quinuclidine Compounds

An In-depth Technical Guide

Foreword: The Quinuclidine Scaffold - A Privileged Structure in Modern Drug Discovery

The quinuclidine motif, a rigid bicyclic amine formally known as 1-azabicyclo[2.2.2]octane, represents a cornerstone in medicinal chemistry.[1] Its unique three-dimensional structure and inherent basicity are found in a range of natural alkaloids, most notably quinine, and have been integrated into a multitude of synthetic therapeutic agents.[1][2][3] The rigidity of the quinuclidine core reduces conformational flexibility, often leading to higher binding affinity and selectivity for biological targets, while its tertiary amine is basic (pKa of the conjugate acid is ~11.0), influencing solubility and receptor interactions.[1]

However, the very features that make the quinuclidine scaffold attractive also present distinct challenges and opportunities in drug development. Its journey through the body—absorption, distribution, metabolism, and excretion (ADME)—is profoundly influenced by its structure. A comprehensive understanding of its bioavailability and metabolic fate is not merely an academic exercise; it is a critical prerequisite for designing safe and effective medicines. This guide provides an in-depth exploration of the core principles and experimental methodologies used to characterize the pharmacokinetic profile of quinuclidine-containing compounds, grounded in the practical experience of drug development.

Part 1: The Journey into Circulation - Assessing the Bioavailability of Quinuclidine Compounds

Bioavailability, defined as the rate and extent to which an active drug ingredient is absorbed from a drug product and becomes available at the site of action, is a cornerstone of pharmacokinetics.[4][5] For orally administered drugs, this journey from the gastrointestinal tract to systemic circulation is fraught with barriers. Our primary goal is to quantify this journey, providing the data necessary to establish effective dosing regimens.

Foundational Pharmacokinetic Parameters

The plasma concentration-time profile is the most direct measure of a drug's bioavailability.[6] From this profile, we derive several critical parameters:

-

Area Under the Curve (AUC): This represents the total drug exposure over time and is directly proportional to the amount of drug that reaches systemic circulation. It is the most reliable measure of bioavailability.[4]

-

Maximum Concentration (Cmax): The peak plasma concentration a drug reaches after administration. Cmax can provide warnings about potential toxic drug levels.[6]

-

Time to Maximum Concentration (Tmax): The time at which Cmax is observed, serving as a surrogate measure for the rate of drug absorption.[5][6]

These parameters are typically determined by comparing the AUC after oral administration to the AUC after intravenous (IV) administration, which guarantees 100% bioavailability. This ratio is termed Absolute Bioavailability .[6]

The Causality Behind Experimental Design: In Vivo Assessment

In vivo studies in animal models remain the gold standard for definitive bioavailability assessment. The choice of species (commonly rats or dogs) is critical and is based on similarities in metabolic profiles to humans, which can be predicted from preliminary in vitro studies.[7][8]

Experimental Protocol: Single-Dose Crossover Bioavailability Study in Rats

This protocol is designed as a self-validating system. By using a crossover design where each animal receives both the IV and oral formulations (with a washout period in between), inter-animal variability is minimized, making the data more robust.

-

Animal Acclimation & Preparation:

-

Acclimate male Wistar rats (250-300g) for at least one week with a standard diet and water ad libitum.

-

Fast animals overnight (~12 hours) before dosing to minimize food effects on absorption, but allow free access to water.

-

Surgically implant jugular vein cannulas for serial blood sampling at least 48 hours prior to the study to allow for recovery.

-

-

Dosing:

-

Group 1 (IV Administration): Administer the quinuclidine compound (e.g., 2 mg/kg) dissolved in a sterile vehicle (e.g., 0.9% saline with 5% DMSO) as a slow bolus injection via the tail vein.

-

Group 2 (Oral Administration): Administer the compound (e.g., 10 mg/kg) dissolved or suspended in an appropriate vehicle (e.g., 0.5% methylcellulose) via oral gavage.

-

Causality Note: The oral dose is typically higher than the IV dose to account for expected incomplete absorption and first-pass metabolism.

-

-

Blood Sampling:

-

Collect serial blood samples (~150 µL) from the jugular vein cannula at pre-dose (0) and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.

-

Centrifuge the samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.

-

Causality Note: The sampling schedule is designed to capture the absorption phase (early time points), the Cmax, and the elimination phase (later time points) accurately.

-

-

Washout Period:

-

Allow a washout period of at least one week (or >5 half-lives of the drug) to ensure complete elimination of the compound.

-

-

Crossover Dosing:

-

Administer the alternate formulation to each group (Group 1 receives oral, Group 2 receives IV). Repeat the blood sampling protocol.

-

-

Bioanalysis & Data Interpretation:

-

Quantify the drug concentration in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

-

Calculate Absolute Bioavailability (F%) as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

-

Data Presentation: Hypothetical Pharmacokinetic Data

| Parameter | IV Administration (2 mg/kg) | Oral Administration (10 mg/kg) |

| Tmax (h) | N/A | 1.5 |

| Cmax (ng/mL) | 1250 | 850 |

| AUC₀-inf (ng*h/mL) | 3100 | 10850 |

| Absolute Bioavailability (F%) | 100% | 70% |

Workflow for Bioavailability Assessment

Caption: Generalized metabolic pathways for a quinuclidine-based compound.

Experimental Strategy for Metabolite Identification

A tiered, systematic approach is essential to identify and characterize metabolic pathways. The process begins with broad screening in complex in vitro systems and progresses to specific enzyme reactions to pinpoint responsibility.

Experimental Protocol: In Vitro Metabolite Identification using Liver Microsomes

This protocol is a self-validating system for identifying Phase I metabolites. The inclusion of cofactors (NADPH) and their absence in control incubations directly validates that observed metabolism is enzyme-dependent.

-

System Preparation:

-

Thaw pooled human liver microsomes (HLM) on ice.

-

Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

-

Causality Note: A regenerating system is used to ensure a constant supply of the essential cofactor NADPH, preventing its depletion from limiting the reaction rate over the incubation period.

-

-

Incubation:

-

Pre-warm microsomal suspension (final protein concentration ~0.5 mg/mL) and buffer to 37°C.

-

Initiate the reaction by adding the quinuclidine test compound (e.g., 1 µM final concentration).

-

Set up parallel incubations:

-

Test Reaction: HLM + Test Compound + NADPH-regenerating system.

-

Negative Control 1: HLM + Test Compound (No NADPH system). This control verifies that metabolism is NADPH-dependent (i.e., likely CYP-mediated).

-

Negative Control 2: Test Compound + NADPH system (No HLM). This control checks for non-enzymatic degradation of the compound.

-

-

Incubate all samples at 37°C for a set time (e.g., 60 minutes) in a shaking water bath.

-

-

Reaction Termination:

-

Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

-

Causality Note: Acetonitrile precipitates the microsomal proteins, effectively halting all enzymatic activity and releasing the drug and its metabolites into the supernatant for analysis.

-

-

Sample Processing & Analysis:

-

Vortex the samples vigorously and then centrifuge (e.g., 14,000 rpm for 15 min) to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the samples using high-resolution LC-MS/MS (e.g., Orbitrap or Q-TOF).

-

-

Data Interpretation:

-

Compare the chromatograms of the test reaction with the negative controls. Peaks present only in the complete incubation are potential metabolites.

-

Use the accurate mass measurement from the HRMS to predict the elemental composition of potential metabolites (e.g., an increase of 15.9949 Da corresponds to an oxidation/hydroxylation).

-

Perform tandem MS (MS/MS) to fragment the parent drug and potential metabolites. Structural elucidation is achieved by comparing fragmentation patterns.

-

Follow-up Experiments:

-

Reaction Phenotyping: To identify which specific CYP isoforms are responsible, incubate the drug with a panel of recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2D6, etc.) using the same protocol. [9][10]* Hepatocyte Incubations: To investigate both Phase I and Phase II metabolism, repeat the incubations using cryopreserved human hepatocytes, which contain a full complement of metabolic enzymes, including UGTs.

Conclusion: From Bench to Bedside

The journey of a quinuclidine-based drug candidate from initial synthesis to clinical application is critically dependent on a thorough characterization of its bioavailability and metabolic pathways. The experimental frameworks outlined in this guide—from whole-animal pharmacokinetic studies to in vitro microsomal incubations—provide the essential data to build a comprehensive ADME profile. Understanding whether a compound is well-absorbed, how it is transformed by metabolic enzymes like CYPs and UGTs, and which specific isoforms are involved allows researchers to anticipate its clinical performance, predict potential drug-drug interactions, and ultimately design safer, more effective therapies. This rigorous, mechanistically-driven approach ensures that the unique potential of the quinuclidine scaffold is successfully translated into therapeutic innovation.

References

-

Taylor & Francis. (2002, March 4). Full article: The role of hepatic and extrahepatic UDP-glucuronosyltransferases in human drug metabolism†*. Retrieved from Taylor & Francis Online. [Link]

-

Frontiers. (n.d.). The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. Retrieved from Frontiers in Cellular Neuroscience. [Link]

-

ISSX. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. Retrieved from ISSX. [Link]

-

Miners, J. O., & Mackenzie, P. I. (2013, June 15). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. British Journal of Clinical Pharmacology. [Link]

-

Merck Manuals. (n.d.). Drug Bioavailability. Retrieved from Merck Manual Professional Edition. [Link]

-

Al-Sawalha, N. A., & Al-Sallal, A. A. (2021, June 14). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. MDPI. [Link]

-

Li, Y., et al. (2024, September 6). Nitrogen-containing heterocyclic drug products approved by the FDA in 2023. Bioorganic & Medicinal Chemistry. [Link]

-

Creative Bioarray. (n.d.). How to Conduct a Bioavailability Assessment?. Retrieved from Creative Bioarray. [Link]

-

PharmaQuesT. (n.d.). METHODS OF STUDYING BIOAVAILABILITY AND BIOEQUIVALENCE. Retrieved from PharmaQuesT. [Link]

-

PubMed. (n.d.). Cytochrome P450 species involved in the metabolism of quinoline. Retrieved from National Center for Biotechnology Information. [Link]

-

Science.gov. (n.d.). pharmacokinetics biodistribution metabolism: Topics by Science.gov. Retrieved from Science.gov. [Link]

-

Gáspár, R., et al. (2023, April 4). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. MDPI. [Link]

-

ResearchGate. (2025, August 5). In vitro and in vivo metabolism of 3-quinuclidinyl benzilate by high-resolution mass spectrometry. Retrieved from ResearchGate. [Link]

-

PubMed. (n.d.). Pharmacokinetics and pharmacodynamics of quinidine and its metabolite, quinidine-N-oxide, in beagle dogs. Retrieved from National Center for Biotechnology Information. [Link]

-

Tuvesson, H., et al. (2005, March). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica. [Link]

-

ResearchGate. (n.d.). MSE identification of quinine quinuclidine ring metabolites. Retrieved from ResearchGate. [Link]

-

Prejano, M. A. T., et al. (2021, November 26). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC. [Link]

-

Selvita. (n.d.). In Vivo Models. Retrieved from Selvita. [Link]

-

Semantic Scholar. (n.d.). Cytochrome P450 species involved in the metabolism of quinoline. Retrieved from Semantic Scholar. [Link]

-

Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. [Link]

-

Zorc, B., et al. (2022). Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. PMC. [Link]

-

Wikipedia. (n.d.). Quinuclidine. Retrieved from Wikipedia. [Link]

-

ResearchGate. (2025, August 6). Inhibition of Cytochrome P450 2D6: Structure−Activity Studies Using a Series of Quinidine and Quinine Analogues. Retrieved from ResearchGate. [Link]

-

Heravi, M. M., & Zadsirjan, V. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]

-

MDPI. (2024, July 2). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Retrieved from MDPI. [Link]

-

RSC Publishing. (n.d.). (3S)-3-hydroxyquinidine, the major biotransformation product of quinidine. Synthesis and conformational studies. X-Ray molecular structure of (3S)-3-hydroxyquinidine methanesulphonate. Retrieved from RSC Publishing. [Link]

Sources

- 1. Quinuclidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Bioavailability - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. pharmaquest.weebly.com [pharmaquest.weebly.com]

- 7. pharmacokinetics biodistribution metabolism: Topics by Science.gov [science.gov]

- 8. selvita.com [selvita.com]

- 9. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

Safety data sheet (SDS) and toxicity profile for 2-(2,2-Diphenyl-4-pentenyl)quinuclidine

This technical guide provides an in-depth analysis of the safety data, toxicity profile, and handling protocols for 2-(2,2-Diphenyl-4-pentenyl)quinuclidine (CAS 68676-98-2).

Chemical Identification & Pharmacophore Analysis

This compound is a specialized tertiary amine featuring a quinuclidine bicyclic ring substituted with a bulky lipophilic diphenyl-pentenyl tail. Structurally, it belongs to a class of compounds often investigated as Muscarinic Acetylcholine Receptor (mAChR) Antagonists .

Identity Data

| Parameter | Detail |

| Chemical Name | 2-(2,2-Diphenyl-4-pentenyl)-1-azabicyclo[2.2.2]octane |

| CAS Number | 68676-98-2 |

| Molecular Formula | C₂₄H₂₉N |

| Molecular Weight | 331.50 g/mol |

| Physical State | Solid (typically off-white powder) |

| Solubility | Soluble in organic solvents (DMSO, Chloroform, Methanol); Low water solubility (unless protonated as HCl salt). |

| pKa (Predicted) | ~10.5–11.0 (Quinuclidine nitrogen) |

Structural Visualization

The molecule consists of a basic nitrogen center (proton acceptor) and a hydrophobic "anchor" (diphenyl group), a classic pharmacophore for anticholinergic activity.

Figure 1: Structural decomposition of this compound highlighting the pharmacophore elements responsible for receptor binding and potential toxicity.

Hazard Identification (GHS Classification)

Note: Specific GHS data for this CAS is limited in public registries. The following classification is derived from Structure-Activity Relationships (SAR) of analogous quinuclidine derivatives (e.g., Quinuclidine, 3-Quinuclidinyl benzilate).

Predicted GHS Classification

Signal Word: DANGER

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation. |

Precautionary Statements

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1][2][3]

-

P264: Wash hands thoroughly after handling.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4]

Toxicity Profile & Mechanism of Action

The toxicity of this compound is primarily driven by its potent antagonism of muscarinic acetylcholine receptors.

Mechanism: Anticholinergic Toxidrome

The quinuclidine nitrogen mimics the quaternary ammonium of acetylcholine, while the diphenyl group blocks the receptor, preventing activation. This leads to a systemic "Anticholinergic Toxidrome."

Key Toxicological Endpoints:

-

Central Nervous System: Confusion, hallucinations, ataxia, potential seizures (at high doses).

-

Cardiovascular: Tachycardia (blockade of M2 receptors in the heart), hypertension.

-

Peripheral Autonomic: Mydriasis (dilated pupils), anhydrosis (dry skin), urinary retention, decreased gastric motility.

Toxicological Pathway Diagram

Figure 2: Pathophysiological cascade resulting from exposure to potent quinuclidine-based anticholinergics.

Comparative Toxicity

While specific LD50 data for CAS 68676-98-2 is rare, it should be handled with the same rigor as 3-Quinuclidinyl benzilate (QNB) or Atropine .

-

Estimated Oral LD50 (Rat): 50–300 mg/kg (Classified as Toxic).

-

Therapeutic Index: Likely narrow; the difference between an effective dose (if used as a drug) and a toxic dose is small.

Handling, Storage, and Stability[4][6][8]

Storage Conditions

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Quinuclidines can be hygroscopic and sensitive to oxidation (N-oxide formation).

-

Temperature: Refrigerator (2–8°C) or Freezer (-20°C) recommended for long-term stability.

-

Container: Tightly sealed glass vial; avoid plastics if storing as a solution in organic solvents.

Stability & Reactivity

-

Incompatible Materials: Strong oxidizing agents (peroxides, nitrates), strong acids (forms salts exothermically), acid chlorides.

-

Decomposition: Thermal decomposition may produce Carbon oxides (CO, CO₂) and Nitrogen oxides (NOx).

Emergency Response Protocols

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.[5] Do not use mouth-to-mouth if the substance is toxic; use a bag-valve mask.[4]

-

Skin Contact: Brush off loose particles. Wash with soap and water for at least 15 minutes. Isolate contaminated clothing.[1][4]

-

Eye Contact: Rinse cautiously with water for 15 minutes.[4] Remove contact lenses if present.[1][2] Seek urgent medical attention.

-

Ingestion: Do NOT induce vomiting (risk of aspiration due to potential CNS depression/seizures). Administer activated charcoal if advised by medical control.

Firefighting Measures

-

Extinguishing Media: Dry chemical, CO₂, water spray, or alcohol-resistant foam.

-

Specific Hazards: Emits toxic fumes (NOx) under fire conditions.

-

PPE: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Workflow

Figure 3: Step-by-step workflow for managing an accidental spill of toxic solid quinuclidines.

References

-

Sigma-Aldrich. (2024). Product Detail: this compound (CAS 68676-98-2).[6] Merck KGaA. Link

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Quinuclidine Derivatives. PubChem. Link

-

European Chemicals Agency (ECHA). (2023). Guidance on the Application of the CLP Criteria - Acute Toxicity. ECHA. Link

-

Dawson, A. H., & Buckley, N. A. (2016). Pharmacological management of anticholinergic delirium - theory, evidence and practice. British Journal of Clinical Pharmacology. Link

Sources

The Enduring Scaffold: A Technical History of Quinuclidine in Medicinal Chemistry

The journey of a drug from a laboratory curiosity to a clinical candidate is often a testament to the versatility of its core chemical structure. The quinuclidine scaffold, a rigid bicyclic amine, represents a compelling narrative in the history of medicinal chemistry. Its unique conformational constraints and basic nitrogen atom have made it a privileged scaffold for interacting with a diverse array of biological targets. This in-depth guide, intended for researchers and drug development professionals, explores the historical evolution, synthetic strategies, and therapeutic applications of quinuclidine derivatives, culminating in a case study of a modern clinical candidate.

The Quinuclidine Core: A Foundation for Specificity

The quinuclidine ring system, consisting of a bridged piperidine, offers a three-dimensional structure that reduces the conformational flexibility inherent in many acyclic and monocyclic amines. This rigidity can lead to higher binding affinities and selectivities for target receptors, a highly desirable trait in modern drug design. The nitrogen atom, typically protonated at physiological pH, provides a key interaction point for engaging with acidic residues in protein binding pockets.

Early Synthetic Explorations and Foundational Discoveries

The initial exploration of quinuclidine derivatives was driven by the quest for new therapeutic agents with a range of pharmacological activities. Early synthetic methods laid the groundwork for the diverse library of compounds that exist today.

A common synthetic route to 2-substituted quinuclidines involves the alkylation of 2-methylene-3-quinuclidinone.[1] For 3-substituted derivatives, the Wittig reaction with 3-quinuclidinone has been a productive avenue.[1] These foundational synthetic strategies enabled the systematic investigation of structure-activity relationships (SAR).

Experimental Protocol: Synthesis of 2-(Diphenylmethyl)quinuclidin-3-one via Michael Addition

This protocol describes a method for the synthesis of a 2-substituted quinuclidinone, a key intermediate for further derivatization.

Materials:

-

(Z)-2-benzylidene quinuclidin-3-one

-

Phenylmagnesium bromide (Grignard reagent)

-

Cuprous iodide (catalyst)

-

Toluene (reaction solvent)

-

Aqueous ammonium chloride solution

-

Absolute ethanol

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, dissolve (Z)-2-benzylidene quinuclidin-3-one and a catalytic amount of cuprous iodide in toluene.

-

Slowly add a solution of phenylmagnesium bromide in an appropriate solvent at room temperature.

-

Allow the reaction to stir for 8-24 hours, monitoring the progress by thin-layer chromatography.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by crystallization from absolute ethanol to yield 2-(benzhydryl)quinuclidin-3-one.[2]

A Scaffold for Diverse Therapeutic Targets

The versatility of the quinuclidine core is evident in the wide range of therapeutic areas where its derivatives have been investigated.

Some of the earliest and most detailed studies of quinuclidine derivatives focused on their effects on cardiac ion channels. It was discovered that 3-[(substituted phenyl)alkyl]quinuclidines could selectively prolong the action potential duration, a characteristic of Class III antiarrhythmic agents.[1] In contrast, some 2-substituted derivatives exhibited both Class I (conduction velocity reduction) and Class III activity.[1] These findings highlighted the critical role of the substitution pattern on the quinuclidine ring in determining the pharmacological profile.

The quinuclidine scaffold has been extensively utilized in the design of muscarinic receptor antagonists. These agents have therapeutic potential in treating a variety of conditions, including overactive bladder and chronic obstructive pulmonary disease (COPD). A series of 3-heteroaryl substituted quinuclidin-2-ene derivatives were synthesized and evaluated for their antimuscarinic properties.[3] Notably, 3-(2-Benzofuranyl)-quinuclidin-2-ene demonstrated a high affinity for the M1 muscarinic receptor, with a Ki value of 9.6 nM.[3]